molecular formula C15H18O2 B1589641 4-(6-Methoxynaphthalen-2-yl)butan-2-ol CAS No. 65726-24-1

4-(6-Methoxynaphthalen-2-yl)butan-2-ol

Cat. No. B1589641
CAS RN: 65726-24-1
M. Wt: 230.3 g/mol
InChI Key: JNVOSYBERVWSGY-UHFFFAOYSA-N
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Description

“4-(6-Methoxynaphthalen-2-yl)butan-2-ol” is a chemical compound with the CAS Number: 65726-24-1 . It has a molecular weight of 230.31 . The IUPAC name for this compound is 4-(6-methoxy-2-naphthyl)-2-butanol . It is also known as Nabumetone Impurity C .


Synthesis Analysis

The synthesis of “4-(6-Methoxynaphthalen-2-yl)butan-2-ol” involves the condensation of 6-methoxy-2-naphthaldehyde with acetone in an aqueous solution of NaOH. This gives 4-(6-methoxy-2-naphthyl)-3-buten-2-one, which is then reduced with H2 over Pd-C in ethyl acetate .


Molecular Structure Analysis

The InChI code for “4-(6-Methoxynaphthalen-2-yl)butan-2-ol” is 1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The compound “4-(6-Methoxynaphthalen-2-yl)butan-2-ol” is involved in the metabolic pathway of Nabumetone . It can be further metabolized to form "4-(6-Methoxy-2-naphthyl)-butan-2-ol glucuronide" .


Physical And Chemical Properties Analysis

The compound “4-(6-Methoxynaphthalen-2-yl)butan-2-ol” has a molecular formula of C15H18O2 and a molecular weight of 230.30 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Metabolic Pathway Investigation

4-(6-Methoxynaphthalen-2-yl)butan-2-ol plays a crucial role in the metabolic transformation of the prodrug nabumetone into its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), a potent cyclooxygenase-2 inhibitor. This transformation involves various intermediates and enzymes beyond cytochrome P450, demonstrating the compound's significance in pharmacological metabolism and drug activation processes (Matsumoto et al., 2019).

Chromatography and Detection Techniques

The compound has been used in the development of fluorogenic labeling reagents for high-performance liquid chromatography (HPLC). Specifically, it aids in the detection of biologically important thiols like glutathione and cysteine in pharmaceutical formulations. This highlights its utility in analytical chemistry for precise measurement and detection in complex biological systems (Gatti et al., 1990).

Anti-Inflammatory Activity

Research has explored derivatives of 4-(6-Methoxynaphthalen-2-yl)butan-2-one for their anti-inflammatory properties. The specific structure of these compounds, particularly when featuring a small lipophilic group in the 6 position and a butan-2-one side chain, exhibits significant anti-inflammatory activity. This research opens avenues for the development of new anti-inflammatory drugs (Goudie et al., 1978).

Solubility and Pharmaceutical Applications

The solubility of related compounds like (+)-(S)-2-(6-Methoxynaphthalen-2-yl) propanoic acid in various solvents has been studied, providing crucial data for pharmaceutical formulation and drug delivery systems. Understanding solubility is key to optimizing the efficacy and stability of drugs (Yan et al., 2009).

Spectroscopic Analysis

Spectroscopic studies, including FT-IR, FT-Raman, UV-Visible, and DFT, have been conducted on molecules like 4-(6-methoxynaphthalen-2-yl) butan-2-one (4MNBO). These studies provide insights into the molecular structure, vibrational assignments, and electronic properties of these compounds, contributing to our understanding of their chemical behavior and potential applications in various scientific fields (Govindasamy & Gunasekaran, 2015).

Synthesis and Characterization

The synthesis and characterization of derivatives of 4-(6-Methoxynaphthalen-2-yl)butan-2-ol have been explored for various pharmaceutical and chemical applications. These studies contribute to the development of new synthetic methods and the understanding of the chemical properties of these compounds (Ai, 2008).

properties

IUPAC Name

4-(6-methoxynaphthalen-2-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVOSYBERVWSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methoxynaphthalen-2-yl)butan-2-ol

CAS RN

65726-24-1
Record name Nabumetone alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065726241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NABUMETONE ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394320Y6J8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-hydroxy-4-(6-methoxy-2-naphthyl)butane (1.15 g: 0.005 mole) in toluene (45 ml) containing dry pyridine (3 ml) was added 3,4,5-trimethoxy-benzoyl chloride, prepared from the corresponding acid (1.06 g: 0.005 mole) and oxalyl chloride (1 ml). After standing for 48 hours at room temperature, the resulting mixture was added to water and extracted with ether. The organic extract was washed twice with water, dried (Na2SO4) and concentrated. The crude oil was chromatographed on alumina (100 g) using 10% ethereal hexane as eluant to afford the 3,4,5-trimethoxybenzoate of 2-hydroxy-4-(6-methoxy-2-naphthyl)butane as a pale yellow oil
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
45 mL
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solvent
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Quantity
3 mL
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0 (± 1) mol
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1 mL
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reactant
Reaction Step Four
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Matsumoto, T Hasegawa, K Ohara, C Takei… - Xenobiotica, 2020 - Taylor & Francis
The pathway for the transformation of the prodrug nabumetone, 4-(6-methoxynaphthalen-2-yl)butan-2-one, to the active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA), a potent …
Number of citations: 8 www.tandfonline.com
F Varfaj, SNA Zulkifli, HG Park, VL Challinor… - Drug metabolism and …, 2014 - ASPET
Carbon-carbon bond cleavage reactions are catalyzed by, among others, lanosterol 14-demethylase (CYP51), cholesterol side-chain cleavage enzyme (CYP11), sterol 17β-lyase (…
Number of citations: 33 dmd.aspetjournals.org
J Bolleddula, SK Chowdhury - Drug Metabolism Reviews, 2015 - Taylor & Francis
Elimination of xenobiotics from the human body is often facilitated by a transformation to highly water soluble and more ionizable molecules. In general, oxidation–reduction, hydrolysis, …
Number of citations: 12 www.tandfonline.com
Q Wang, J Xu, ZQ Xu, JD Yan - Research on Chemical Intermediates, 2013 - Springer
N-phenylbenzimidoyl chloride has been demonstrated as an efficient chlorination reagent catalyzed by dimethyl sulfoxide (DMSO) in conversion of alcohols to corresponding chlorides. …
Number of citations: 4 link.springer.com
Y Xue, H Bai, B Peng, B Fang, J Baell, L Li… - Chemical Society …, 2021 - pubs.rsc.org
Stimulus-cleavable nanoscale drug delivery systems are receiving significant attention owing to their capability of achieving exquisite control over drug release via the exposure to …
Number of citations: 76 pubs.rsc.org
松本かおり - 2020 - jiu.repo.nii.ac.jp
松本かおり氏から提出された本論文は, 非ステロイド性抗炎症薬である nabumetone の体内での代謝経路を解明することによって, 有効性および安全性の面でのより適正な使用法を確立しようとする…
Number of citations: 5 jiu.repo.nii.ac.jp

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